N-(thiophene-2-sulfonyl)benzamide N-(thiophene-2-sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 80467-45-4
VCID: VC5121701
InChI: InChI=1S/C11H9NO3S2/c13-11(9-5-2-1-3-6-9)12-17(14,15)10-7-4-8-16-10/h1-8H,(H,12,13)
SMILES: C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CS2
Molecular Formula: C11H9NO3S2
Molecular Weight: 267.32

N-(thiophene-2-sulfonyl)benzamide

CAS No.: 80467-45-4

Cat. No.: VC5121701

Molecular Formula: C11H9NO3S2

Molecular Weight: 267.32

* For research use only. Not for human or veterinary use.

N-(thiophene-2-sulfonyl)benzamide - 80467-45-4

Specification

CAS No. 80467-45-4
Molecular Formula C11H9NO3S2
Molecular Weight 267.32
IUPAC Name N-thiophen-2-ylsulfonylbenzamide
Standard InChI InChI=1S/C11H9NO3S2/c13-11(9-5-2-1-3-6-9)12-17(14,15)10-7-4-8-16-10/h1-8H,(H,12,13)
Standard InChI Key KEGAPSWTDJXGFU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CS2

Introduction

Structural and Chemical Profile

Molecular Architecture

N-(Thiophene-2-sulfonyl)benzamide features a benzamide group (C6H5CONH\text{C}_6\text{H}_5\text{CONH}) covalently bonded to a thiophene-2-sulfonyl moiety (C4H3SSO2\text{C}_4\text{H}_3\text{S}\text{SO}_2). The thiophene ring introduces electron-rich sulfur atoms, enhancing molecular polarity and enabling π-π stacking interactions with biological targets . The sulfonyl group (SO2\text{SO}_2) contributes to hydrogen bonding and electrostatic interactions, critical for binding to enzymatic active sites .

Key Structural Attributes:

  • IUPAC Name: N-Benzoyl-2-thiophenesulfonamide

  • SMILES: O=C(N)S(=O)(=O)C1=CC=CS1)C2=CC=CC=C2

  • InChI Key: KEGAPSWTDJXGFU-UHFFFAOYSA-N

Spectroscopic Characterization

The compound’s structure has been confirmed via:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR peaks at δ 7.85–7.45 ppm (aromatic protons), δ 6.95–6.75 ppm (thiophene protons), and δ 10.2 ppm (amide NH) .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 267.33 [M+H]+^+ .

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm1^{-1} (C=O), 1340 cm1^{-1} (S=O), and 1150 cm1^{-1} (C-N) .

Synthesis and Optimization

Reaction Pathways

N-(Thiophene-2-sulfonyl)benzamide is synthesized via a two-step protocol:

  • Sulfonation of Thiophene: Thiophene-2-sulfonyl chloride is prepared by treating thiophene with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) at 0–5°C .

  • Amidation with Benzamide: The sulfonyl chloride reacts with benzamide in the presence of a base (e.g., pyridine) to form the target compound .

Thiophene+ClSO3HThiophene-2-sulfonyl chloride[6]\text{Thiophene} + \text{ClSO}_3\text{H} \rightarrow \text{Thiophene-2-sulfonyl chloride} \quad[6] Thiophene-2-sulfonyl chloride+BenzamidepyridineN-(Thiophene-2-sulfonyl)benzamide[1]\text{Thiophene-2-sulfonyl chloride} + \text{Benzamide} \xrightarrow{\text{pyridine}} \text{N-(Thiophene-2-sulfonyl)benzamide} \quad[1]

Process Optimization

  • Solvent Selection: Acetonitrile/water mixtures improve yield (85–90%) by enhancing reagent solubility .

  • Catalyst Use: Activated charcoal with K2S2O8\text{K}_2\text{S}_2\text{O}_8 accelerates sulfonation via radical intermediates .

  • Temperature Control: Reactions conducted at 50°C minimize side products .

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point180–182°CDifferential Scanning Calorimetry
SolubilityDMSO > 10 mg/mLShake-flask method
LogP2.45HPLC determination
StabilityStable at 4°C (12 months)Accelerated aging

The compound’s moderate lipophilicity (LogP=2.45\text{LogP} = 2.45) suggests balanced membrane permeability and aqueous solubility, aligning with Lipinski’s Rule of Five for drug-likeness .

Biological Activities and Mechanisms

Antiviral Efficacy

N-(Thiophene-2-sulfonyl)benzamide derivatives inhibit viral proteases, including SARS-CoV-2 PLpro^\text{pro} (papain-like protease), with IC50_{50} values of 0.9–5.2 µM . Molecular docking reveals binding to the S3/S4 pockets via:

  • Hydrogen bonds between the sulfonyl group and Arg166/Asn109.

  • π-π stacking between the thiophene ring and Tyr268 .

Antibacterial Action

Against Mycobacterium tuberculosis, analogs exhibit MIC values of 4–16 µg/mL by targeting enoyl-acyl carrier protein reductase (InhA) . The sulfonyl group disrupts NADH cofactor binding, essential for fatty acid biosynthesis .

Computational Insights

Molecular Docking

Docking simulations (PDB: 2NSD) predict a binding affinity of −9.2 kcal/mol for N-(thiophene-2-sulfonyl)benzamide, surpassing reference drugs (−7.5 kcal/mol) . Key interactions include:

  • Hydrophobic contacts with Phe149 and Met103.

  • Sulfonyl oxygen hydrogen bonds with Tyr158 .

ADME Profiling

ParameterValuePrediction
Absorption (Caco-2)15.2 × 106^{-6} cm/sHigh permeability
PPB89%Moderate binding
CYP3A4 InhibitionIC50_{50} = 12 µMLow risk

Applications in Drug Development

Lead Optimization

Structural modifications to enhance potency:

  • Thiophene Ring Substitution: Fluorination improves metabolic stability (e.g., CF3_3 groups) .

  • Benzamide Analogues: 4-Chloro derivatives increase antiviral activity 3-fold .

Formulation Strategies

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles boost bioavailability by 70% in murine models .

  • Prodrug Design: Esterification of the amide group enhances intestinal absorption .

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